molecular formula C12H9BrS B1580700 1-Bromo-4-phenylsulfanylbenzene CAS No. 65662-88-6

1-Bromo-4-phenylsulfanylbenzene

Cat. No. B1580700
CAS RN: 65662-88-6
M. Wt: 265.17 g/mol
InChI Key: GLXVKUVWFRUQHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-Bromo-4-phenylsulfanylbenzene has been reported. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Scientific Research Applications

  • Synthesis of Triazines In a study by Ghorbani-Vaghei et al. (2015), N-halosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, were used as catalysts for synthesizing 1,2,4-triazines. This demonstrates the use of brominated compounds in facilitating important chemical reactions under solvent-free conditions, highlighting the potential utility of 1-Bromo-4-phenylsulfanylbenzene in similar contexts (Ghorbani‐Vaghei et al., 2015).

  • Lithium-Bromine Exchange Reactions Bailey, Luderer, and Jordan (2006) explored the impact of solvent on lithium-bromine exchange reactions using aryl bromides like 1-bromo-4-tert-butylbenzene. Their findings can inform the potential chemical behavior of 1-Bromo-4-phenylsulfanylbenzene in similar exchange reactions, which are crucial in various organic syntheses (Bailey, Luderer, & Jordan, 2006).

  • Halogenation Reactions Research by Bovonsombat and Mcnelis (1993) on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts is relevant. This study provides insights into the halogenation mechanisms that could be applicable to 1-Bromo-4-phenylsulfanylbenzene, showing its potential in creating halogenated organic compounds (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Fluorinated Compounds The study by Ermert et al. (2004) compared methods for synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, highlighting the importance of brominated compounds in the creation of fluorinated derivatives for applications such as PET imaging (Ermert et al., 2004).

  • Applications in Liquid Crystals Bertini et al. (2003) explored the use of compounds derived from 1-bromo-4-phenylsulfanylbenzene in the synthesis of chiral liquid crystals. These findings show the compound’s potential in the field of materials science, particularly in the creation of chiral liquid crystalline structures (Bertini et al., 2003).

  • Formation of Charge Transfer Complexes Fu et al. (2015) investigated the introduction of 1-Bromo-4-Nitrobenzene in polymer solar cells, showing how similar brominated compounds like 1-Bromo-4-phenylsulfanylbenzene could potentially be used to improve the electron transfer process in such cells (Fu et al., 2015).

  • Catalysis in Cross-Coupling Reactions Research by Zell et al. (2012) on the activation of aryl bromides at Ni0(NHC)2 in Suzuki–Miyaura cross-coupling reactions highlights the potential role of 1-Bromo-4-phenylsulfanylbenzene in similar catalytic processes, crucial in organic synthesis and pharmaceuticals (Zell et al., 2012).

properties

IUPAC Name

1-bromo-4-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVKUVWFRUQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309951
Record name 1-Bromo-4-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-phenylsulfanylbenzene

CAS RN

65662-88-6
Record name 65662-88-6
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Record name 1-Bromo-4-(phenylsulfanyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOPHENYL PHENYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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